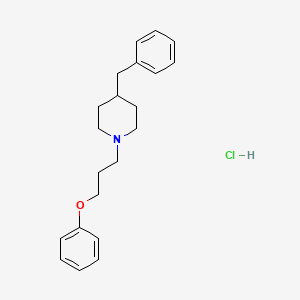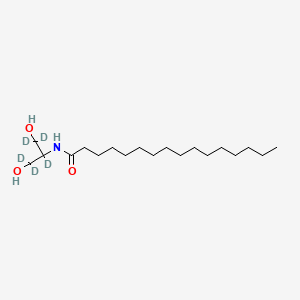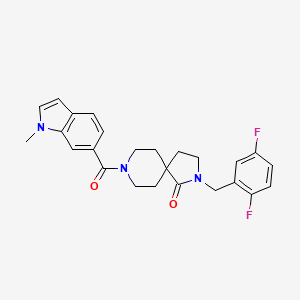
Methyltetrazine-amido-N-bis(PEG4-acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltetrazine-amido-N-bis(PEG4-acid) is a compound that belongs to the class of click chemistry reagents. It is a polyethylene glycol (PEG) derivative containing a methyltetrazine group and two acid groups. This compound is known for its ability to react with trans-cyclooctene (TCO)-containing compounds to form stable covalent bonds without the need for copper catalysis or elevated temperatures . The inverse-electron demand Diels-Alder cycloaddition reaction of TCO with tetrazines is one of the fastest bioorthogonal reactions, offering exceptional selectivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltetrazine-amido-N-bis(PEG4-acid) is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the PEG linker. The synthesis typically involves the following steps:
Formation of Methyltetrazine Group: The methyltetrazine group is introduced through a reaction involving tetrazine derivatives.
PEG Linker Attachment: The PEG linker is attached to the methyltetrazine group through amide bond formation. .
Industrial Production Methods
The industrial production of Methyltetrazine-amido-N-bis(PEG4-acid) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential to produce the compound at an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
Methyltetrazine-amido-N-bis(PEG4-acid) primarily undergoes the following types of reactions:
Inverse-Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the methyltetrazine group and TCO-containing compounds, forming stable covalent bonds
Amide Bond Formation: The terminal carboxylic acid groups can react with primary amine groups in the presence of activators such as EDC or HATU to form stable amide bonds.
Common Reagents and Conditions
Reagents: EDC, HATU, TCO-containing compounds
Conditions: Room temperature, absence of copper catalysis, mild reaction conditions
Major Products Formed
Applications De Recherche Scientifique
Methyltetrazine-amido-N-bis(PEG4-acid) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Methyltetrazine-amido-N-bis(PEG4-acid) involves the inverse-electron demand Diels-Alder (iEDDA) reaction. The methyltetrazine group reacts with TCO-containing compounds to form a stable covalent bond. This reaction is highly selective and occurs rapidly under mild conditions . The PEG linker increases the water solubility of the compound, facilitating its use in aqueous environments .
Comparaison Avec Des Composés Similaires
Methyltetrazine-amido-N-bis(PEG4-acid) is unique due to its high reactivity and selectivity in the iEDDA reaction. Similar compounds include:
Methyltetrazine-PEG4-NHS Ester: Contains an NHS ester group for labeling primary amines.
Biotin-PEG4-amido-methyltetrazine: Contains a biotin group for affinity purification and detection.
Cy5-PEG8-Tetrazine: Contains a fluorescent dye for imaging applications.
These compounds share the methyltetrazine group but differ in their functional groups and applications, highlighting the versatility of methyltetrazine-based reagents .
Propriétés
Formule moléculaire |
C33H51N5O13 |
|---|---|
Poids moléculaire |
725.8 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C33H51N5O13/c1-27-34-36-33(37-35-27)29-4-2-28(3-5-29)26-30(39)38(8-12-46-16-20-50-24-22-48-18-14-44-10-6-31(40)41)9-13-47-17-21-51-25-23-49-19-15-45-11-7-32(42)43/h2-5H,6-26H2,1H3,(H,40,41)(H,42,43) |
Clé InChI |
ORVVIADHRAGNIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CC(=O)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


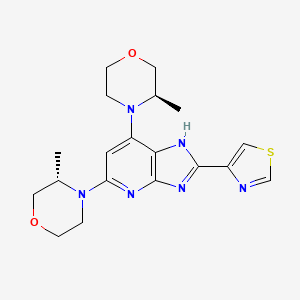
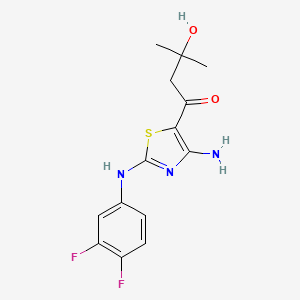
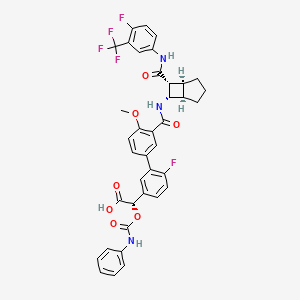


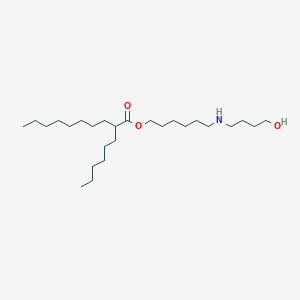
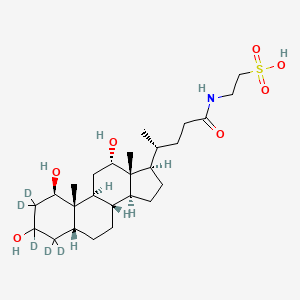
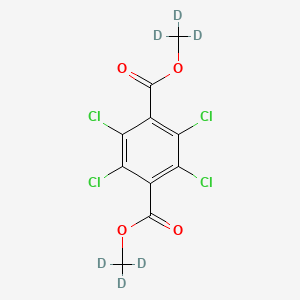
![2-[3-(5-Chloro-6-piperazin-1-ylpyridin-3-yl)-1,2,4-oxadiazol-5-yl]ethanamine;dihydrochloride](/img/structure/B12396622.png)
![RC-160 [Lys(Boc)]](/img/structure/B12396626.png)
